molecular formula C5H9F4O4P B14396431 Dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate CAS No. 88332-78-9

Dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate

Cat. No.: B14396431
CAS No.: 88332-78-9
M. Wt: 240.09 g/mol
InChI Key: FUZGZSPRSVNGOS-UHFFFAOYSA-N
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Description

Dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a tetrafluorinated hydroxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate typically involves the reaction of dimethyl phosphite with a fluorinated alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the hydroxy group are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates.

Scientific Research Applications

Dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Research is ongoing to explore its potential as a drug candidate or a drug delivery agent.

    Industry: It is used in the development of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate involves its interaction with molecular targets through its phosphonate and fluorinated groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: A simpler phosphonate ester used in various industrial applications.

    Dimethyl (2,2,3,3-tetrafluoro-1-hydroxyethyl)phosphonate: A closely related compound with a similar structure but different hydroxyalkyl group.

Uniqueness

Dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate is unique due to its tetrafluorinated hydroxypropyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

CAS No.

88332-78-9

Molecular Formula

C5H9F4O4P

Molecular Weight

240.09 g/mol

IUPAC Name

1-dimethoxyphosphoryl-2,2,3,3-tetrafluoropropan-1-ol

InChI

InChI=1S/C5H9F4O4P/c1-12-14(11,13-2)4(10)5(8,9)3(6)7/h3-4,10H,1-2H3

InChI Key

FUZGZSPRSVNGOS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C(C(F)F)(F)F)O)OC

Origin of Product

United States

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